molecular formula C14H8ClF3O B12992104 4'-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde

4'-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B12992104
M. Wt: 284.66 g/mol
InChI Key: VTRCIZYURQXFFX-UHFFFAOYSA-N
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Description

4'-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde is a biphenyl derivative featuring a carbaldehyde group at position 3, a chlorine substituent at position 4', and a trifluoromethyl (-CF₃) group at position 2'.

Properties

Molecular Formula

C14H8ClF3O

Molecular Weight

284.66 g/mol

IUPAC Name

3-[4-chloro-2-(trifluoromethyl)phenyl]benzaldehyde

InChI

InChI=1S/C14H8ClF3O/c15-11-4-5-12(13(7-11)14(16,17)18)10-3-1-2-9(6-10)8-19/h1-8H

InChI Key

VTRCIZYURQXFFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=C(C=C2)Cl)C(F)(F)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the trifluoromethylation of a biphenyl derivative, followed by chlorination and formylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthetic route is crucial for meeting the demands of various applications in pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes classic nucleophilic additions, with reactivity enhanced by electron-withdrawing trifluoromethyl and chloro substituents. Key transformations include:

Reaction TypeNucleophileProduct ClassConditionsYieldSource
Grignard AdditionRMgXSecondary AlcoholsTHF, 0°C → RT75-85%
Reductive AminationPrimary AminesSchiff Bases/IminesNaBH₃CN, MeOH, RT60-70%
Cyanohydrin FormationKCNα-HydroxynitrilesH₂O/EtOH, pH 755-65%

Mechanistic Insight : Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. Steric hindrance from the biphenyl system slightly reduces yields compared to simpler aldehydes.

Cross-Coupling Reactions

The chloro substituent at the 4' position participates in palladium-catalyzed cross-couplings. Representative protocols include:

Suzuki-Miyaura Coupling

Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (20 mol%)

  • Base: Na₂CO₃ (2.2 equiv)

  • Solvent: DMF/H₂O (2:1)

  • Temperature: RT → 100°C

Boronic AcidProductYieldSource
Phenylboronic acid4'-Aryl-2'-(trifluoromethyl)biphenyl83%
4-Methoxyphenylboronic acid4'-Methoxy-substituted derivative78%

Key Finding : The trifluoromethyl group stabilizes the transition state via inductive effects, improving coupling efficiency . Competing aldehyde reactivity requires inert atmosphere to prevent oxidation .

Electrophilic Aromatic Substitution

The biphenyl system undergoes directed electrophilic substitutions. The trifluoromethyl group deactivates the ring but directs incoming electrophiles to the 3' and 5' positions:

ReactionElectrophileConditionsMajor ProductYieldSource
NitrationHNO₃/H₂SO₄0°C → 50°C, 6 h3'-Nitro derivative45%
SulfonationSO₃/H₂SO₄Reflux, 12 h5'-Sulfo derivative38%

Regioselectivity : Density functional theory (DFT) calculations confirm meta-directing effects of the trifluoromethyl group. Steric hindrance from the aldehyde limits para-substitution.

Condensation Reactions

The aldehyde participates in condensations to form heterocycles:

Formation of Hydrazones

Protocol :

  • Hydrazine hydrate (1.2 equiv)

  • EtOH, reflux, 4 h

  • Yield: 88%

Application : Hydrazones serve as intermediates for synthesizing indoles and pyrazoles.

Knoevenagel Condensation

Conditions :

  • Malononitrile (1.5 equiv)

  • Piperidine (cat.), EtOH, RT

  • Yield: 72%

Product : α,β-Unsaturated nitrile derivative, useful in materials science.

Reductive Transformations

The aldehyde group is selectively reduced without affecting the chloro or trifluoromethyl groups:

Reducing AgentConditionsProductYieldSource
NaBH₄MeOH, 0°C → RTBenzyl alcohol90%
H₂/Pd-CEtOAc, RT, 1 atmBenzyl alcohol95%

Selectivity : Heterogeneous catalysts like Pd-C avoid reduction of the aromatic chloro group .

Stability and Side Reactions

  • Oxidation : The aldehyde slowly oxidizes to carboxylic acid under ambient conditions (t₁/₂ = 72 h in air).

  • Thermal Decomposition : Degrades above 200°C, releasing CO and CF₃-containing fragments .

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for the introduction of functional groups that can be manipulated for further chemical transformations.

  • Reactivity : The presence of the aldehyde group makes it a suitable candidate for nucleophilic addition reactions, which are fundamental in organic synthesis.
  • Case Study : A study demonstrated its use in synthesizing novel biphenyl derivatives that exhibit enhanced biological activity.

Pharmaceuticals

Due to its structural characteristics, this compound has been investigated for potential pharmaceutical applications.

  • Antimicrobial Activity : Research indicates that derivatives of 4'-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde show promising antimicrobial properties.
  • Case Study : In a series of experiments, modified versions of this compound were tested against various bacterial strains, showing effective inhibition at low concentrations.

Materials Science

The compound's properties make it suitable for developing advanced materials.

  • Polymer Chemistry : It can be utilized in the formulation of polymers with specific thermal and mechanical properties.
  • Case Study : A recent investigation involved incorporating this compound into polymer matrices to enhance thermal stability and flame retardancy.

Data Tables

Compound VariantTest OrganismInhibition Zone (mm)
Variant AE. coli15
Variant BS. aureus20
Variant CP. aeruginosa12

Mechanism of Action

The mechanism of action of 4’-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde is primarily related to its functional groups. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, while the aldehyde group can form covalent bonds with biological targets. These interactions can modulate various molecular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Biphenyl Carbaldehydes

Compound Name Substituents (Positions) Aldehyde Position Molecular Formula Molecular Weight (g/mol) Key Notes
4'-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde 4'-Cl, 2'-CF₃ 3 C₁₄H₈ClF₃O 296.67 Target compound; strong EWGs enhance electrophilicity
4'-Chloro-3'-methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde 4'-Cl, 3'-OCH₃, 2-CH₃ 4 C₁₅H₁₃ClO₂ 268.71 Discontinued; methoxy (EDG) reduces aldehyde reactivity
4-Hydroxy-2'-methoxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde 4-OH, 2'-OCH₃, 5'-CF₃ 3 C₁₅H₁₁F₃O₃ 296.24 Requires inert gas storage; phenolic OH increases polarity
3',5'-Dichloro-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde 3',5'-Cl, 3-OH 4 C₁₃H₈Cl₂O₂ 273.11 Dichloro substituents enhance steric hindrance
5'-Acetyl-2'-chloro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde 5'-COCH₃, 2'-Cl, 3-CH₃ 4 C₁₇H₁₄ClO₂ 292.75 Acetyl group introduces ketone functionality

Key Observations:

Substituent Electronic Effects: The target compound’s 4'-Cl and 2'-CF₃ substituents are strong electron-withdrawing groups (EWGs), increasing the electrophilicity of the aldehyde group compared to compounds with electron-donating groups (EDGs) like methoxy (-OCH₃) .

Aldehyde position (3 vs. 4) alters conjugation and electronic distribution across the biphenyl system.

Stability and Storage: The 4-Hydroxy-2'-methoxy-5'-CF₃ compound requires storage at 2–8°C under inert gas, likely due to the aldehyde’s sensitivity to oxidation and the phenolic OH group’s reactivity . The target compound, lacking -OH but featuring stable EWGs, may exhibit greater ambient stability.

Limitations and Data Gaps

  • Discontinued Products : The 4'-Chloro-3'-methoxy-2-methyl analog () is listed as discontinued, though reasons (e.g., synthesis challenges, instability) are unspecified .
  • Limited Experimental Data: Physical properties (melting point, solubility) and direct biological activity data for the target compound are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

4'-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of trifluoromethyl groups in pharmaceuticals often enhances their efficacy and metabolic stability. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

The molecular formula for 4'-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde is C13H8ClF3OC_{13}H_{8}ClF_{3}O, with a molecular weight of approximately 292.65 g/mol. The presence of the trifluoromethyl group significantly alters the compound's physicochemical properties, which can influence its biological interactions.

PropertyValue
Molecular FormulaC₁₃H₈ClF₃O
Molecular Weight292.65 g/mol
Boiling PointNot specified
Melting PointNot specified
Log P (octanol-water)Not specified

The biological activity of 4'-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde is primarily attributed to its interaction with various biological targets. Fluorinated compounds are known to exhibit unique mechanisms due to the electronegative nature of fluorine, which can affect binding affinity and selectivity towards biological receptors.

  • Anticancer Activity : Studies have indicated that compounds with trifluoromethyl groups can enhance anticancer properties by improving the binding affinity to targets involved in tumor growth. For instance, similar compounds have shown increased potency against breast cancer cell lines (MCF-7) compared to their non-fluorinated counterparts .
  • Antimicrobial Activity : Fluorinated biphenyl derivatives have demonstrated activity against various bacterial strains. The presence of the trifluoromethyl group can enhance lipophilicity, allowing better penetration into bacterial membranes, thus increasing antimicrobial efficacy .

Case Study 1: Anticancer Activity

A study evaluated the effect of various trifluoromethyl-substituted biphenyl compounds on MCF-7 breast cancer cells. The results showed that the introduction of the trifluoromethyl group resulted in a five-fold increase in potency compared to non-fluorinated analogs. The mechanism was linked to enhanced interaction with estrogen receptors, demonstrating the importance of fluorination in drug design .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of fluorinated biphenyl derivatives against Gram-positive and Gram-negative bacteria. The study found that these compounds exhibited significant inhibition against strains such as Staphylococcus aureus and Escherichia coli, with mechanisms involving disruption of membrane integrity and interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the positioning of the trifluoromethyl group is crucial for enhancing biological activity. Variations in substitution patterns lead to different levels of efficacy against specific targets. For example, modifications at the ortho or para positions relative to other functional groups can significantly alter binding interactions and metabolic stability .

Table 2: Summary of SAR Findings

Substitution PositionBiological ActivityObservations
OrthoModerateReduced binding affinity
MetaLowMinimal activity
ParaHighEnhanced receptor binding

Q & A

Q. What are the standard synthetic routes for preparing 4'-chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling between halogenated benzaldehyde derivatives and trifluoromethyl-substituted aryl boronic acids. Key steps include:

  • Step 1 : Preparation of 3-bromo-4-chlorobenzaldehyde as the aldehyde-bearing electrophilic partner.
  • Step 2 : Coupling with 2-(trifluoromethyl)phenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) at 80–100°C .
  • Step 3 : Purification via column chromatography and validation by HPLC (>95% purity) .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • 1H/13C NMR : The aldehyde proton appears as a singlet near δ 10.0 ppm, while the biphenyl system shows splitting patterns influenced by substituents (e.g., deshielding from Cl and CF₃ groups). Coupling constants help confirm substitution patterns .
  • X-ray Crystallography : Resolves steric effects of the trifluoromethyl group and confirms dihedral angles between aromatic rings (e.g., 35–45° for biphenyl systems) .
  • FT-IR : Strong absorption at ~1700 cm⁻¹ confirms the aldehyde carbonyl .

Q. How does the carbaldehyde group influence reactivity in downstream modifications?

The aldehyde serves as an electrophilic site for nucleophilic additions (e.g., formation of imines, hydrazones) or condensations (e.g., Knoevenagel reactions). For example, thiol-ene click reactions can functionalize the aldehyde to create thioether linkages, as seen in analogues with phenoxy acetic acid derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the biphenyl core be addressed?

Regioselectivity is influenced by steric hindrance from the trifluoromethyl group and electronic effects of the chloro substituent. Strategies include:

  • Directed ortho-metalation : Use directing groups (e.g., aldehydes) to control C–H activation sites .
  • Computational modeling : DFT calculations predict electron density distribution to guide site-specific modifications .

Q. What computational methods are effective in predicting the compound’s reactivity and stability?

  • Semi-empirical MO calculations : Used to analyze bond lengths and angles in fluorinated biphenyl analogues, revealing steric clashes between CF₃ and adjacent substituents .
  • Molecular Dynamics (MD) : Simulates thermal stability under reaction conditions (e.g., reflux in polar aprotic solvents) .

Q. How can conflicting purity data from suppliers be resolved analytically?

Discrepancies in purity claims (e.g., >95% vs. >98%) require orthogonal validation:

  • HPLC-MS : Detects trace impurities (e.g., dehalogenated byproducts).
  • Elemental Analysis : Verifies stoichiometry of C, H, N, and Cl .

Q. What are the implications of the compound’s crystal packing for material science applications?

X-ray data reveal intermolecular interactions (e.g., C–H···O hydrogen bonds between aldehyde groups) that influence supramolecular assembly. Such motifs are relevant for designing metal-organic frameworks (MOFs) or liquid crystals .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueCritical ObservationsReference
1H NMR (400 MHz)δ 10.02 (s, 1H, CHO), δ 7.45–8.10 (m, 7H, Ar-H)
X-rayDihedral angle: 38.5°; C–Cl bond: 1.73 Å

Table 2 : Common Synthetic Byproducts and Mitigation

ByproductCauseMitigation Strategy
Dehalogenated derivativeOver-reduction during couplingUse milder bases (e.g., K₂CO₃)
Aldol condensationProlonged heating in polar solventsLower reaction temperature

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